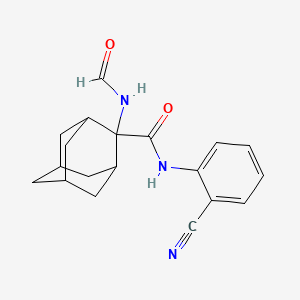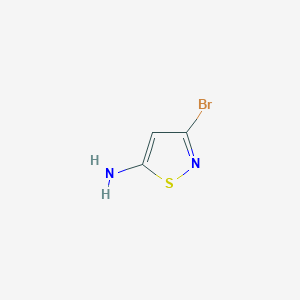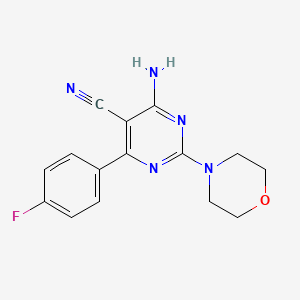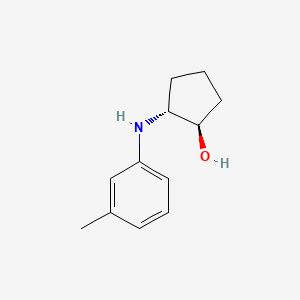
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound, featuring a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with naphthyl and anthracenyl groups, makes it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of a phenylboronic acid derivative with a dioxaborolane compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic ester.
Substitution Reaction: The phenylboronic ester is then subjected to a substitution reaction with naphthyl and anthracenyl derivatives. This step often requires the use of a palladium catalyst and a suitable ligand to promote the coupling reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic ester group can be substituted with various nucleophiles, such as halides or amines, in the presence of a suitable catalyst.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. The presence of the naphthyl and anthracenyl groups enhances the compound’s reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
Compared to other boronic esters, 4,4,5,5-Tetramethyl-2-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its complex structure and enhanced reactivity. Similar compounds include:
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Naphthylboronic Acid: Contains a naphthyl group and is used in similar applications as the target compound.
Anthracenylboronic Acid: Features an anthracenyl group and is used in the synthesis of organic semiconductors and other advanced materials.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C36H31BO2 |
|---|---|
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-(10-naphthalen-1-ylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C36H31BO2/c1-35(2)36(3,4)39-37(38-35)26-22-20-25(21-23-26)33-29-15-7-9-17-31(29)34(32-18-10-8-16-30(32)33)28-19-11-13-24-12-5-6-14-27(24)28/h5-23H,1-4H3 |
Clé InChI |
XERBRCOTJFZZHS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13368648.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
![3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
![6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368664.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13368672.png)





![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13368693.png)
![[14-(2,4-dichlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-yl] acetate](/img/structure/B13368704.png)
![7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368711.png)
![3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B13368715.png)
